(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The thiophene and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the pyrimidine moiety.
Pyrimidinylboronic acids: Similar structure but lacks the thiophene ring.
Uniqueness
(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is unique due to the presence of both the thiophene and pyrimidine rings, which confer distinct electronic properties and reactivity. This dual functionality makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C8H7BN2O2S |
---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
(5-pyrimidin-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-3-2-6(14-7)8-10-4-1-5-11-8/h1-5,12-13H |
InChI Key |
PAANIKCEAODEPE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.